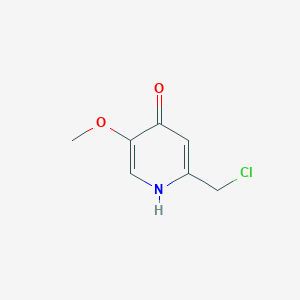
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Research on structurally related compounds emphasizes the importance of synthetic strategies and chemical reactions in generating novel heterocyclic compounds. For instance, the synthesis of heterocyclic compounds like pyrazoles, pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine, and thiazole derivatives from specific starting materials showcases a broad interest in developing new molecules with potential biological and pharmacological activities (Attaby et al., 2006). These synthetic pathways often involve the transformation of functional groups and the formation of new rings, contributing to the diversity of chemical structures available for further study.
Pharmacological Potential
Several related compounds have been evaluated for their pharmacological properties, particularly in the context of pain management and anticancer activities. For example, a series of pyrazoles were identified for their σ1 receptor antagonism, highlighting the process of identifying clinical candidates for the treatment of pain (Díaz et al., 2020). This demonstrates the relevance of structural motifs similar to the one in your query in the development of new therapeutics.
Antimicrobial Activities
Compounds containing thiazole and pyrimidine moieties have been synthesized and evaluated for their antimicrobial activities. The synthesis of these compounds involves various chemical reactions, leading to molecules that are tested against different strains of bacteria and fungi. Some of these synthesized compounds have shown promising antimicrobial properties, suggesting potential applications in addressing infectious diseases (Bhadraiah et al., 2020).
Antitumor and Anticancer Activities
The exploration of heterocyclic compounds for anticancer applications is a significant area of research. Various derivatives have been synthesized and screened for their activity against cancer cell lines, with some compounds exhibiting potent anticancer properties. This research underscores the potential of these molecules in the development of new anticancer agents (Kumar et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytical activity . This interaction results in the enhanced cleavage of PARP .
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. When PARP is inhibited, it leads to the accumulation of DNA strand breaks. This triggers a series of downstream effects, including the enhanced phosphorylation of H2AX, a histone that is involved in the recruitment of DNA repair proteins .
Result of Action
The result of the compound’s action is a decrease in cell viability in human-estrogen-receptor-positive breast cancer cells . The compound exhibited moderate to significant efficacy against these cells, with an IC 50 value of 18 μM for one of the synthesized compounds . Additionally, the compound increased CASPASE 3/7 activity, which is associated with the execution-phase of cell apoptosis or programmed cell death .
Análisis Bioquímico
Biochemical Properties
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The interaction with PARP suggests that 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one may influence cellular responses to DNA damage and repair mechanisms.
Cellular Effects
The effects of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, particularly those involved in apoptosis and cell survival . It can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of PARP, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins . This inhibition can lead to the accumulation of DNA damage, triggering cell death pathways and altering gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, affecting its efficacy and cellular impact .
Dosage Effects in Animal Models
The effects of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating cellular pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions.
Metabolic Pathways
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . These interactions can influence metabolic flux and the levels of metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biological activity .
Subcellular Localization
The subcellular localization of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization affects its activity and the pathways it influences within the cell.
Propiedades
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16(26)17-4-6-19(7-5-17)23-10-12-24(13-11-23)20(27)14-18-15-28-21(22-18)25-8-2-3-9-25/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVIWAVMCFEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

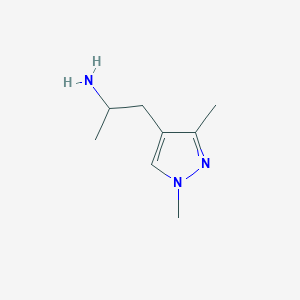

![(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2886278.png)
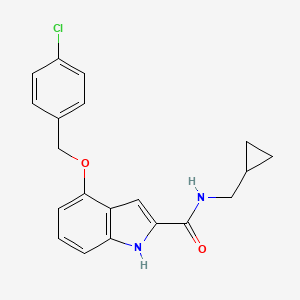
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2886282.png)
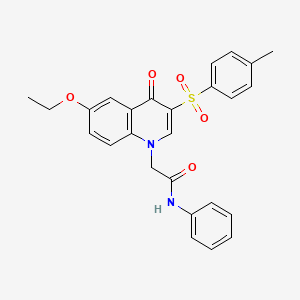


![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)
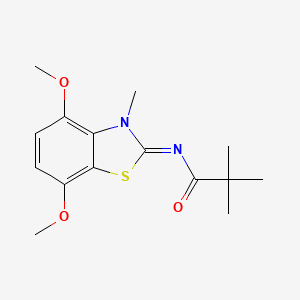
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886292.png)

